molecular formula C9H8BrFO3 B7936025 Methyl 3-bromo-5-fluoro-4-methoxybenzoate

Methyl 3-bromo-5-fluoro-4-methoxybenzoate

Cat. No.: B7936025
M. Wt: 263.06 g/mol
InChI Key: QGURPOOTVYAJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-fluoro-4-methoxybenzoate (C₉H₇BrFO₃, molecular weight 276.05 g/mol) is a substituted benzoate ester featuring bromo, fluoro, and methoxy groups at positions 3, 5, and 4, respectively, on the aromatic ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its structure combines electron-withdrawing (Br, F) and electron-donating (OCH₃) substituents, which influence its reactivity and physical properties. Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name

methyl 3-bromo-5-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGURPOOTVYAJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-fluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxybenzoate followed by fluorination. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Methyl 3-bromo-5-fluoro-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-bromo-5-fluoro-4-methoxybenzoate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can stabilize reaction intermediates and facilitate various transformations. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues and Their Key Properties

The following table compares Methyl 3-bromo-5-fluoro-4-methoxybenzoate with its closest structural analogues, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 3-Br, 5-F, 4-OCH₃ C₉H₇BrFO₃ 276.05 N/A (Discontinued) Combines Br (EWG), F (EWG), and OCH₃ (EDG); limited commercial availability
Methyl 3-bromo-4-chloro-5-fluorobenzoate 3-Br, 4-Cl, 5-F C₈H₅BrClFO₂ 267.48 1160574-62-8 Replaces OCH₃ with Cl (EWG); higher electrophilicity
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 5-Br, 4-F, 2-OCH₃ C₉H₇BrFO₃ 276.05 1193162-25-2 Methoxy group at position 2 alters regioselectivity in substitution reactions
Methyl 4-bromo-3-formamidobenzoate 4-Br, 3-NHCOH C₉H₈BrNO₃ 279.9 N/A Formamido group introduces hydrogen-bonding potential; used in peptide synthesis
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 3-Br, 2-Cl, 5-OCF₃ C₉H₄BrClF₃O₂ 329.48 2704827-34-7 Trifluoromethoxy group enhances lipophilicity and metabolic stability

(EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group)

Stability and Handling

This compound is sensitive to hydrolysis under acidic or basic conditions due to the ester moiety. In contrast, halogenated analogues (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate) exhibit greater stability toward hydrolysis but may release toxic fumes (HBr, HCl) upon decomposition .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : The compound’s derivatives have been explored in kinase inhibitor synthesis, leveraging the fluorine atom’s bioisosteric properties .
  • Material Science : Analogues with trifluoromethoxy groups are used in liquid crystal displays (LCDs) due to their thermal stability .
  • Challenges: Discontinued commercial status of this compound necessitates in-house synthesis, often via Mitsunobu or Ullmann coupling reactions, as described for related triazine-based esters .

Biological Activity

Methyl 3-bromo-5-fluoro-4-methoxybenzoate is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound features a methoxy group, a bromine atom, and a fluorine atom attached to a benzoate structure. The presence of these halogens enhances the compound's lipophilicity and may impart specific pharmacological properties, making it a candidate for various applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents can participate in hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity and specificity. The methoxy group enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural characteristics may enhance its interaction with microbial targets, contributing to its effectiveness.
  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for specific enzymes. The unique combination of substituents allows for selective binding interactions that may modulate enzyme activity.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in drug development.

Case Studies

  • Enzymatic Studies : In various enzymatic assays, this compound was tested for its inhibitory effects on key metabolic enzymes. Results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.
  • Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The observed ID50 values were significantly lower than those of standard antimicrobial agents, indicating strong antimicrobial potential .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activity:

Compound NameAntimicrobial Activity (ID50)Enzyme Inhibition (IC50)Notes
This compoundLow nMLow μMPromising candidate for drug development
Methyl 3-bromo-4-methoxybenzoateModerateModerateSimilar structure but less potent
Methyl 3-cyano-4-methoxybenzoateHigh nMHigh μMMore potent in certain assays

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.